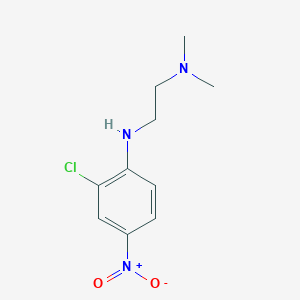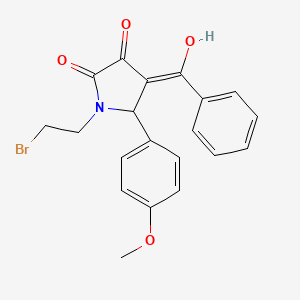![molecular formula C20H14F2N4O B11539692 6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11539692.png)
6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a 3-aminopyrazole (bearing the amino group) with a difluorophenyl-substituted aldehyde or ketone, followed by cyclization to form the pyran ring.
Reaction Conditions: Specific reaction conditions may vary, but typical methods involve using suitable solvents, catalysts, and reagents.
Industrial Production: While industrial-scale production details are proprietary, academic research provides insights into laboratory-scale synthesis.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with strong bases or nucleophiles to modify the pyrazole or pyran rings.
Major Products: Depending on the reaction conditions, products such as regioisomers or stereoisomers may form.
Scientific Research Applications
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes. For instance, it could inhibit kinases (such as p38MAPK) or modulate other cellular pathways.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the difluorophenyl substitution and the pyrano[2,3-c]pyrazole fusion.
Similar Compounds: Other aminopyrazoles, such as 6-amino-3-ethyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, share structural similarities.
Properties
Molecular Formula |
C20H14F2N4O |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H14F2N4O/c1-11-17-18(14-8-7-12(21)9-16(14)22)15(10-23)19(24)27-20(17)26(25-11)13-5-3-2-4-6-13/h2-9,18H,24H2,1H3 |
InChI Key |
BGVODGCKCYHIDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539609.png)
![3-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11539617.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B11539626.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11539633.png)
![(2-aminophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11539643.png)
![1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dichlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl}-3-(3,4-dichlorophenyl)-1-hydroxyurea](/img/structure/B11539647.png)
![4-[(E)-{2-[(2,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539649.png)

![(4Z)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11539656.png)

![methyl 4-{(E)-[(2-hydroxy-5-methylphenyl)imino]methyl}benzoate](/img/structure/B11539661.png)
![(5-chloro-2-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11539673.png)
![(1Z)-1-(3,5-dibromo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11539681.png)
![3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11539694.png)
